molecular formula C14H19N3O B13001740 2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B13001740
M. Wt: 245.32 g/mol
InChI Key: ZUGBSDUQVKWXNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex. The reaction conditions are generally mild and tolerant of various functional groups .

The use of high-purity reagents and controlled reaction conditions is essential to ensure the quality and yield of the final product .

Chemical Reactions Analysis

2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyridine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(6-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[6-(cyclopropylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C14H19N3O/c18-10-17-8-2-1-3-13(17)11-4-7-14(15-9-11)16-12-5-6-12/h4,7,9-10,12-13H,1-3,5-6,8H2,(H,15,16)

InChI Key

ZUGBSDUQVKWXNU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=C(C=C2)NC3CC3)C=O

Origin of Product

United States

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